molecular formula C11H15ClF3N B163414 alpha,N-Dimethyl-m-trifluoromethylphenethylamine hydrochloride CAS No. 56651-43-5

alpha,N-Dimethyl-m-trifluoromethylphenethylamine hydrochloride

Cat. No.: B163414
CAS No.: 56651-43-5
M. Wt: 253.69 g/mol
InChI Key: BHLIHWJPFQIZJX-UHFFFAOYSA-N
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Description

3-trifluoromethyl-N-Methylamphetamine (hydrochloride) is a synthetic compound categorized as an amphetamine. It is primarily used as an analytical reference standard in research and forensic applications.

Preparation Methods

Chemical Reactions Analysis

3-trifluoromethyl-N-Methylamphetamine (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-trifluoromethyl-N-Methylamphetamine (hydrochloride) is used in various scientific research applications, including:

    Chemistry: As an analytical reference standard for mass spectrometry and other analytical techniques.

    Biology: In studies related to the physiological and toxicological properties of amphetamines.

    Medicine: In research on the effects of amphetamines on the human body.

    Industry: In the development of new analytical methods and standards

Mechanism of Action

The mechanism of action of 3-trifluoromethyl-N-Methylamphetamine (hydrochloride) is not well understood. as an amphetamine, it is likely to interact with neurotransmitter systems in the brain, particularly those involving dopamine and norepinephrine. These interactions can lead to increased levels of these neurotransmitters, resulting in stimulant effects .

Comparison with Similar Compounds

3-trifluoromethyl-N-Methylamphetamine (hydrochloride) is similar to other amphetamines, such as methamphetamine and 3,4-methylenedioxy-N-methylamphetamine. the presence of the trifluoromethyl group makes it unique, potentially altering its pharmacological properties and interactions with biological systems .

Similar compounds include:

Properties

IUPAC Name

N-methyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N.ClH/c1-8(15-2)6-9-4-3-5-10(7-9)11(12,13)14;/h3-5,7-8,15H,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLIHWJPFQIZJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60972097
Record name N-Methyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60972097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56651-43-5
Record name Phenethylamine, alpha,N-dimethyl-m-trifluoromethyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056651435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60972097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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